原硅酸四(2-乙氧基乙基)

描述

Synthesis Analysis

The synthesis of silica particles using the Stöber process involves the hydrolysis and condensation of TEOS in the presence of ammonia and water in an alcohol solution . This method could potentially be adapted for the synthesis of Tetrakis(2-ethoxyethyl) orthosilicate by altering the alkoxide groups attached to the silicon atom. The synthesis of other related compounds, such as tetrakis((ethoxycarbonyl)methoxy)tetrathiacalix arene, involves the use of ethyl bromoacetate and alkaline metal carbonates, indicating that the ethoxy groups can be manipulated under certain conditions .

Molecular Structure Analysis

The structure of organosilicate compounds is crucial for their function and potential applications. For example, the crystal structure of tetrakis(phenylmethoxy)methane shows an S4 symmetry around the central carbon with specific C—O bond lengths and angles . This information is valuable when considering the molecular structure of Tetrakis(2-ethoxyethyl) orthosilicate, as it may exhibit similar bonding patterns and symmetries.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving organosilicate compounds. The hydrolysis of TEOS, a reaction central to the Stöber process, is a first-order process in the orthosilicate concentration and is catalyzed by ammonia . This reaction is a key step in the growth of silica particles and could be relevant to the chemical reactions that Tetrakis(2-ethoxyethyl) orthosilicate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicate compounds are influenced by their molecular structure and the nature of their substituents. The size and size distribution of silica particles synthesized from TEOS can be controlled by varying the concentrations of TEOS, ammonia, and water . This suggests that the properties of Tetrakis(2-ethoxyethyl) orthosilicate could also be fine-tuned by adjusting the reaction conditions.

科学研究应用

具有分级孔隙率的二氧化硅整体材料的合成:源自原硅酸四乙酯和相应醇类的原硅酸四(2-羟基乙基)-、原硅酸四(2-羟基丙基)-和原硅酸四(2,3-二羟基丙基)正硅酸酯用于二氧化硅整体材料的合成。这些整体材料表现出具有双峰孔径分布和高表面积的分级网络结构,可用于催化、吸附和过滤等各种应用中 (Brandhuber 等人,2005).

用于缓释应用的微粒制造:原硅酸四(2-甲氧基乙基)正硅酸酯被用作缓释应用中微粒制造的新前体,尤其是在生物制药中。其水溶性和中等 pH 值水解使其优于传统前体,避免了对生物分子药物的不利影响 (Wang 和 Friess,2017).

海洋海绵骨骼形成中硅酸盐酶的底物:原硅酸四(2-羟基乙基)正硅酸酯被提议作为硅酸盐酶的底物,硅酸盐酶是海洋海绵骨骼形成中至关重要的酶。与原硅酸四乙酯相比,它表现出更强烈的反应,这可能是由于更高的水溶性和水解速率 (Povarova 等人,2015).

传统结构中胶结材料的巩固:原硅酸四(2-羟基乙基)正硅酸酯与纳米二氧化硅或纳米石灰一起用于巩固传统结构中的胶结材料。它不仅填充基质中的孔隙,还与水泥反应,增强强度和防水性,同时保持原有的颜色和光泽 (Barberena-Fernández 等人,2019).

提高环氧涂层的防腐蚀性能:原硅酸四乙酯用于提高环氧涂层的防腐蚀性能。在环氧涂层中加入 SiO2-石墨烯氧化物纳米杂化物可显着提高其粘附强度和水接触角,增强防腐蚀性能 (Pourhashem 等人,2017).

安全和危害

Tetrakis(2-ethoxyethyl) orthosilicate is classified as causing serious eye damage/eye irritation (Category 2, H319) and may damage fertility or the unborn child (Reproductive toxicity Category 1B, H360) . It’s recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

属性

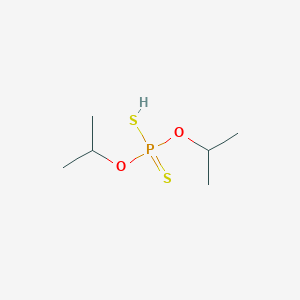

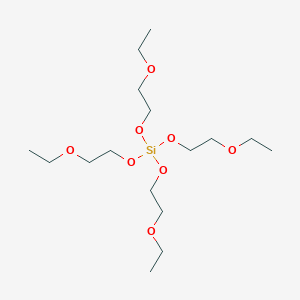

IUPAC Name |

tetrakis(2-ethoxyethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O8Si/c1-5-17-9-13-21-25(22-14-10-18-6-2,23-15-11-19-7-3)24-16-12-20-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTUQUOINFJTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCO[Si](OCCOCC)(OCCOCC)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066370 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(2-ethoxyethyl) orthosilicate | |

CAS RN |

18407-94-8 | |

| Record name | Silicic acid (H4SiO4) tetrakis(2-ethoxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-ethoxyethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tetrakis(2-ethoxyethyl) orthosilicate contribute to the formation of a suitable matrix for hybridoma cell immobilization?

A1: Tetrakis(2-ethoxyethyl) orthosilicate (TEOS) acts as a precursor in the sol-gel process, which is a method for producing solid materials from small molecules. TEOS undergoes hydrolysis and condensation reactions, forming a three-dimensional silica network. This network serves as a matrix that can encapsulate and immobilize hybridoma cells. The research found that TEOS matrices exhibited superior properties compared to other tested matrices in terms of cell viability and antibody diffusion []. The controlled porosity of the TEOS-derived silica matrix allows for nutrient and oxygen supply to the immobilized cells while facilitating the diffusion of the produced antibodies into the surrounding media.

Q2: What were the key findings regarding the optimal conditions for using Tetrakis(2-ethoxyethyl) orthosilicate in hybridoma cell immobilization for monoclonal antibody production?

A2: The study identified that a TEOS precursor concentration of 300 mM and a cell density of 5 x 105 hybridoma cells per matrix were optimal for both cell viability and antibody production. Under these conditions, the immobilized hybridoma cells demonstrated comparable monoclonal antibody production levels to free, non-immobilized cells []. This finding suggests that TEOS-based matrices, under optimized conditions, hold strong potential for large-scale bioreactor applications in monoclonal antibody production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。